

A Head-to-Head Comparison of HaloPROTAC-E with Alternative Protein Degradation Systems

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Compound of Interest

Compound Name: *HaloPROTAC-E*

Cat. No.: *B607917*

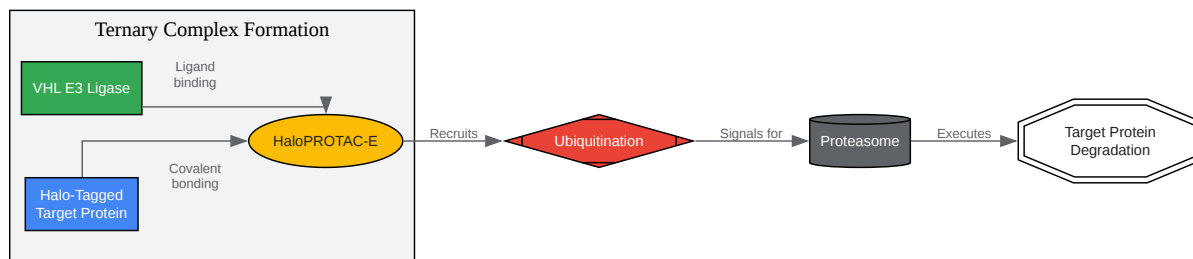
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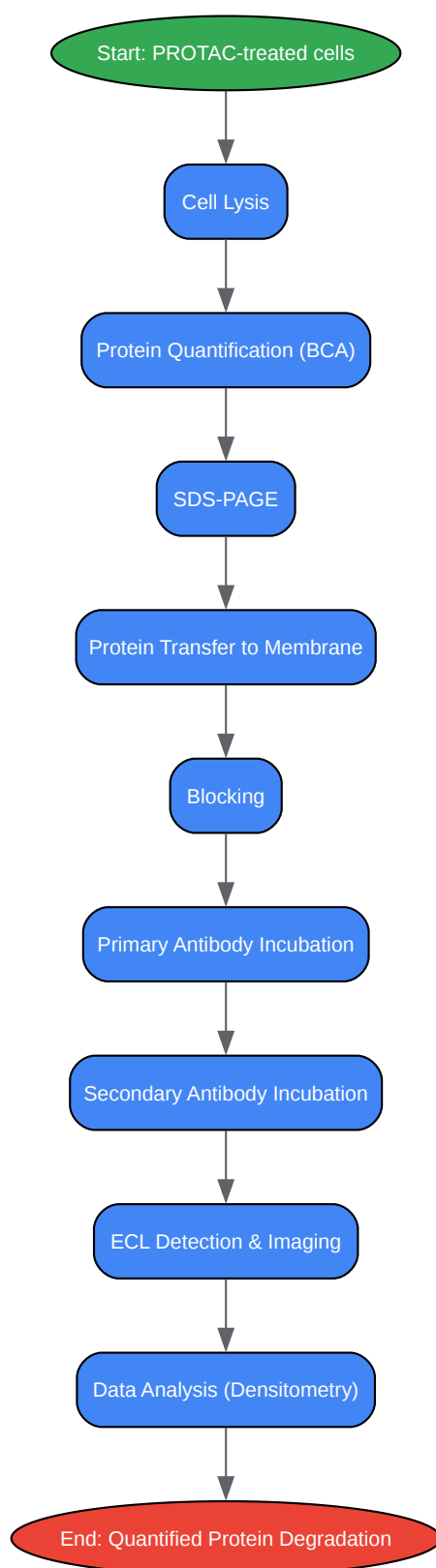
For Researchers, Scientists, and Drug Development Professionals

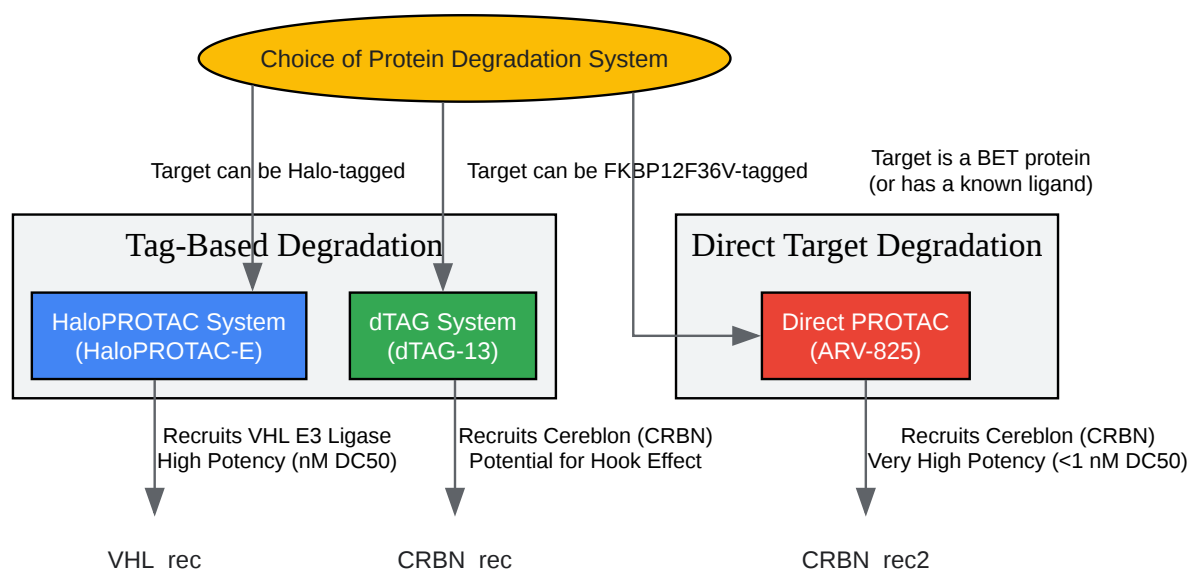
In the rapidly evolving field of targeted protein degradation, PROteolysis TARgeting Chimeras (PROTACs) have emerged as powerful tools for selectively eliminating proteins of interest. This guide provides an objective, data-driven comparison of **HaloPROTAC-E**, a highly potent VHL-recruiting PROTAC, with other notable PROTAC systems, including its predecessor HaloPROTAC3, the dTAG system, and the BET-family degrader ARV-825.

Mechanism of Action: HaloPROTAC-E

HaloPROTAC-E is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. It consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a chloroalkane moiety that covalently binds to a HaloTag-fused protein of interest, and a linker connecting these two elements. This tripartite interaction brings the target protein into close proximity with the VHL E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] **HaloPROTAC-E** represents an optimized version of earlier HaloPROTACs, featuring a high-affinity VHL ligand, VH298, which contributes to its enhanced degradation efficiency.[2]







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References

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- 2. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
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